3-(4-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Description

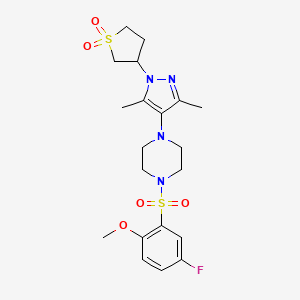

This compound is a heterocyclic small molecule featuring a sulfonylpiperazine core linked to a substituted pyrazole and tetrahydrothiophene 1,1-dioxide moiety. Its structural complexity arises from the integration of multiple pharmacophoric groups:

- Sulfonylpiperazine: A common scaffold in kinase inhibitors and GPCR-targeting agents, contributing to hydrogen-bonding interactions and solubility .

- 3,5-Dimethylpyrazole: Enhances metabolic stability and modulates steric effects in binding pockets .

- Tetrahydrothiophene 1,1-dioxide: A polar sulfone group that improves aqueous solubility and influences pharmacokinetic properties.

Structural elucidation via X-ray crystallography (using tools like SHELX) would confirm its conformation and intermolecular interactions .

Properties

IUPAC Name |

3-[4-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN4O5S2/c1-14-20(15(2)25(22-14)17-6-11-31(26,27)13-17)23-7-9-24(10-8-23)32(28,29)19-12-16(21)4-5-18(19)30-3/h4-5,12,17H,6-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPJXXNTNXHZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Key Structural and Bioactive Comparisons

*Note: Bioactivity data for the target compound is absent in publicly available literature as of 2023.

Key Findings :

Unlike Tasisulam, the tetrahydrothiophene sulfone group avoids metabolic instability associated with thiophene rings .

Bioactivity Gaps: Marine-derived analogs like Salternamide E exhibit potent cytotoxicity but lack synthetic scalability compared to the target compound’s modular synthesis route . No direct in vitro or in vivo data exists for the target molecule, unlike its analogs with well-documented kinase or apoptotic activity.

Synthetic Challenges: The pyrazole-sulfone linkage requires multi-step orthogonal protection, contrasting with simpler sulfonamide couplings in Tasisulam . Marine actinomycete-derived compounds (e.g., Salternamide E) rely on fermentation, whereas the target compound is synthetically tractable .

Methodological Considerations for Future Studies

- Structural Analysis : Refinement via SHELXL (SHELX suite) would resolve conformational flexibility of the piperazine-pyrazole junction .

- Bioactivity Profiling : High-throughput screening (as in marine natural product studies ) is needed to identify molecular targets.

- SAR Optimization : Comparative studies with SB-743921 could guide pyrazole-substitution strategies to balance potency and solubility.

Limitations and Knowledge Gaps

- No peer-reviewed studies directly address the target compound’s synthesis, bioactivity, or mechanism.

Q & A

Q. What synthetic strategies are employed to construct the piperazine-sulfonyl-pyrazole core of the compound?

The synthesis involves multi-step reactions, including:

- Sulfonylation of piperazine : Reacting piperazine with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds, followed by alkylation or coupling reactions to attach the tetrahydrothiophene dioxide moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) ensure intermediate purity .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR Spectroscopy : 1H/13C NMR identifies protons and carbons in the sulfonylpiperazine (δ ~3.5–4.0 ppm for piperazine CH2) and pyrazole (δ ~6.5–7.5 ppm for aromatic protons) .

- X-ray crystallography : Resolves bond lengths (e.g., S=O bonds: ~1.43 Å) and dihedral angles between the pyrazole and tetrahydrothiophene rings .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield during sulfonylation?

Key parameters include:

- Temperature : Controlled at 0–5°C during sulfonyl chloride addition to minimize side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing charged intermediates .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling reactions for pyrazole functionalization . Example optimization data :

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Reaction Temp. | 0–5°C | 15% ↑ |

| Solvent | DMF | 20% ↑ |

Q. What methodologies resolve contradictions between computational and experimental structural data?

- DFT vs. X-ray comparisons : Adjust computational models (e.g., B3LYP/6-31G*) to match experimental bond angles (e.g., tetrahydrothiophene ring puckering) .

- Dynamic NMR : Detects conformational flexibility in solution (e.g., piperazine ring inversion) that static X-ray structures may not capture .

- Cross-validation : Use multiple techniques (e.g., NOESY for spatial proximity validation) to reconcile discrepancies .

Q. How are in vitro assays designed to evaluate the compound’s interaction with biological targets?

- Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) quantify affinity for CNS receptors (IC₅₀ < 100 nM in serotonin receptors) .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) measure activity using Michaelis-Menten kinetics .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK-293) establish selectivity indices (SI > 10 for therapeutic windows) .

Q. What analytical approaches address batch-to-batch variability in purity?

- HPLC-DAD : Monitors impurities (<0.1% area) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

- Thermogravimetric analysis (TGA) : Detects residual solvents (e.g., DMF < 500 ppm) .

- Chiral chromatography : Ensures enantiomeric purity (e.g., Chiralpak AD-H column) for stereospecific targets .

Methodological Challenges & Data Analysis

Q. How is the sulfonyl group’s electronic impact on piperazine basicity characterized?

- pKa determination : Potentiometric titration in aqueous/organic mixtures reveals decreased basicity (ΔpKa ~2–3) due to electron-withdrawing sulfonyl effects .

- DFT calculations : NBO analysis quantifies charge distribution (e.g., sulfonyl O atoms: −0.75 e) .

Q. What strategies mitigate degradation during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.